Methyl 4,6-dichloropicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4,6-dichloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHPWLMQTZILLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596506 | |
| Record name | Methyl 4,6-dichloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98273-19-9 | |
| Record name | Methyl 4,6-dichloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4,6-dichloropyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of Methyl 4,6 Dichloropicolinate
Established Synthetic Routes to Methyl 4,6-Dichloropicolinate
The conventional synthesis of this compound primarily revolves around the esterification of its corresponding carboxylic acid, 3,6-dichloropicolinic acid. This foundational method, along with related chlorination and esterification reactions, forms the bedrock of its production.
Synthesis from 3,6-Dichloropicolinic Acid
The most direct and widely employed method for the preparation of this compound is the esterification of 3,6-dichloropicolinic acid. This reaction is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. Common catalysts for this transformation include strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by methanol. Subsequent elimination of a water molecule yields the desired methyl ester.
The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield and purity of the final product. An excess of methanol can be used to drive the equilibrium towards the formation of the ester.
Table 1: Typical Reaction Parameters for the Esterification of 3,6-Dichloropicolinic Acid
| Parameter | Condition |
| Starting Material | 3,6-Dichloropicolinic Acid |
| Reagent | Methanol |
| Catalyst | Sulfuric Acid or Hydrochloric Acid |
| Temperature | Reflux |
| Reaction Time | Several hours |
Related Esterification and Chlorination Reactions
The synthesis of this compound is also informed by a broader understanding of esterification and chlorination reactions on the picolinic acid scaffold. For instance, the synthesis of related compounds like methyl 4-chloropicolinate involves the treatment of 2-picolinic acid with a chlorinating agent like thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with methanol to yield the ester. This two-step approach can also be conceptually applied to the synthesis of the dichlorinated analogue, where a dichloropicolinoyl chloride intermediate would be formed and subsequently esterified.
Furthermore, alternative esterification methods can be employed. The use of dehydrating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification under milder conditions. These methods are particularly useful when dealing with sensitive substrates.
Advanced Synthetic Strategies and Process Optimization
In recent years, the focus of chemical synthesis has shifted towards developing more efficient, cost-effective, and environmentally benign processes. This has led to the exploration of advanced synthetic strategies for the production of this compound.
One-Pot Reaction Sequences
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of reduced waste, time, and resources. For the synthesis of this compound, a hypothetical one-pot approach could involve the in-situ generation of 3,6-dichloropicolinic acid from a suitable precursor, followed by immediate esterification. For example, the hydrolysis of a nitrile or a trichloromethyl group on the pyridine (B92270) ring to a carboxylic acid, followed by the addition of methanol and an acid catalyst in the same reactor, would constitute a one-pot process. While specific examples for this compound are not extensively documented, the principle is a key area of process optimization in modern organic synthesis.
Green Chemistry Approaches in Picolinate (B1231196) Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of picolinate synthesis, this translates to the use of safer solvents, renewable starting materials, and catalytic methods. For the esterification of 3,6-dichloropicolinic acid, replacing traditional mineral acid catalysts with solid acid catalysts, such as zeolites or ion-exchange resins, can simplify the work-up procedure and allow for catalyst recycling. Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids are active areas of research to minimize the environmental impact of the synthesis. The electrochemical synthesis of the precursor, 3,6-dichloropicolinic acid, from 3,4,5,6-tetrachloropicolinic acid is an example of a greener approach that can offer high yields and purity.
Catalytic Methods for Dichloropicolinate Formation
The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of chemical reactions. For the synthesis of dichloropicolinates, research into advanced catalysts could lead to milder reaction conditions and improved yields. This includes the use of metal-organic frameworks (MOFs) or other heterogeneous catalysts that can be easily separated from the reaction mixture and reused. While specific catalytic methods for the direct formation of the dichloropicolinate ester are still emerging, the broader field of catalytic C-H activation and functionalization on pyridine rings holds promise for future, more direct synthetic routes that could bypass the need for pre-functionalized starting materials.
Mechanism of Formation and Kinetic Studies
The primary pathway for the formation of this compound is the esterification of 4,6-dichloropicolinic acid with methanol. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.commasterorganicchemistry.com
The mechanism of Fischer esterification proceeds through several equilibrium steps: masterorganicchemistry.commasterorganicchemistry.com
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion of the tetrahedral intermediate to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another molecule of the alcohol, to yield the final methyl ester and regenerate the acid catalyst. masterorganicchemistry.com
All steps in the Fischer esterification are reversible. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction towards the formation of the ester, an excess of the alcohol (methanol) is typically used, or water is removed as it is formed.
Kinetic Studies:
While specific kinetic data for the esterification of 4,6-dichloropicolinic acid is not extensively reported in the literature, the kinetics of this reaction can be inferred from general studies on Fischer esterification. The reaction is typically second-order, with the rate being dependent on the concentrations of both the carboxylic acid and the alcohol. mdpi.comnih.gov
The rate of esterification is influenced by several factors:
Temperature: Increasing the reaction temperature generally increases the reaction rate.
Catalyst Concentration: A higher concentration of the acid catalyst will accelerate the reaction.
Steric Hindrance: Steric hindrance around the carboxylic acid group or the alcohol can slow down the reaction. In the case of 4,6-dichloropicolinic acid, the chloro groups are not in close proximity to the carboxylic acid, so steric hindrance is not a major inhibiting factor.
Electronic Effects: The electron-withdrawing nature of the two chlorine atoms on the pyridine ring can have a modest effect on the reactivity of the carboxylic acid group.
Detailed kinetic modeling of similar esterification reactions often employs models such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal models when heterogeneous catalysts are used. mdpi.com For homogeneous catalysis, as is common in Fischer esterification, the reaction rate can be described by a second-order reversible kinetic model. nih.gov
The progress of the reaction can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the reactant and product over time. nih.gov
Chemical Reactivity and Derivatization of Methyl 4,6 Dichloropicolinate
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring in methyl 4,6-dichloropicolinate is electron-deficient due to the electronegativity of the nitrogen atom and the presence of two chlorine atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack but resistant to electrophilic substitution.
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of the pyridine ring in this compound. The electron-withdrawing nature of the nitrogen atom and the chlorine substituents facilitates the attack of nucleophiles on the carbon atoms bearing the chlorine atoms. libretexts.orglibretexts.org The reaction generally proceeds via an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
The regioselectivity of SNAr reactions on dichloropyridines can be influenced by the position of the substituents and the nature of the nucleophile. wuxiapptec.comresearchgate.net In many cases, electron-withdrawing groups at the ortho and para positions to the leaving group activate the ring towards nucleophilic attack. libretexts.org For 2,4-dichloropyrimidines, substitution is often selective for the C-4 position, but exceptions can occur depending on other substituents on the ring. wuxiapptec.comnih.gov The reactivity of halide leaving groups in SNAr reactions generally follows the trend Ar–F >> Ar–Cl ~ Ar–Br. chemrxiv.org
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Amines | 4-amino-6-chloropicolinates | Varies |
| Alkoxides | 4-alkoxy-6-chloropicolinates | Varies |
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iqwikipedia.org This deactivation is further enhanced by the presence of two chlorine atoms in this compound. Reactions such as nitration, halogenation, and sulfonation, which are common for benzene (B151609) derivatives, are very difficult to achieve with pyridine and its derivatives. uoanbar.edu.iqmasterorganicchemistry.commasterorganicchemistry.com If forced under harsh conditions, electrophilic substitution on pyridine typically occurs at the 3-position. uoanbar.edu.iq However, for this compound, the combined deactivating effects of the nitrogen and chlorine atoms make electrophilic substitution reactions highly unfavorable.
Ester Group Transformations
The methyl ester group in this compound can undergo various transformations, providing another avenue for the synthesis of new derivatives.
The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is a common method for this transformation. masterorganicchemistry.comlibretexts.orgresearchgate.net The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, followed by the elimination of a methoxide (B1231860) ion. masterorganicchemistry.com The resulting carboxylic acid is deprotonated under the basic conditions to form a carboxylate salt, which can then be neutralized to yield the free carboxylic acid. masterorganicchemistry.comyoutube.com Saponification is generally an irreversible process under basic conditions. masterorganicchemistry.com
Table 2: Hydrolysis of this compound
| Reagent | Product |
|---|---|
| NaOH, H₂O | Sodium 4,6-dichloropicolinate |
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by an acid or a base. For pyridine carboxylic acid esters, this process can be used to synthesize a variety of different esters. google.comgoogle.com The reaction involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, leading to the substitution of the original alkoxy group.
The ester group of this compound can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). acs.org The reduction of pyridine carboxylic esters can be a useful synthetic method. acs.org It is also possible to reduce the pyridine ring itself, although this often requires more vigorous conditions, such as catalytic hydrogenation. wikipedia.orgrsc.org Partial reduction of the pyridine ring to dihydropyridines can also be achieved using methods like the Birch reduction. wikipedia.orgnih.govacs.org
Table 3: Reduction Products of this compound
| Reducing Agent | Primary Product |
|---|---|
| LiAlH₄ | (4,6-dichloropyridin-2-yl)methanol |
Reactivity of Chlorine Substituents
The two chlorine atoms at the C4 and C6 positions of the pyridine ring exhibit different reactivities, which can be exploited for selective functionalization. Generally, the chlorine atom at the C6 position, being adjacent to the electron-withdrawing nitrogen atom, is more activated towards nucleophilic attack. However, steric hindrance and the specific reaction conditions, including the choice of catalyst and ligands, can influence the regioselectivity of the reactions.
Halogen exchange reactions, such as the Finkelstein reaction, provide a pathway to replace the chlorine atoms with other halogens, thereby modulating the reactivity of the substrate for subsequent transformations. wikipedia.orgbyjus.comadichemistry.comunacademy.comorganic-chemistry.org The classic Finkelstein reaction involves the treatment of an alkyl or aryl chloride with an excess of an alkali metal iodide in a solvent like acetone, driving the equilibrium towards the formation of the iodo-substituted compound due to the precipitation of sodium chloride. wikipedia.orgbyjus.com While this reaction is well-established for alkyl halides, its application to aryl chlorides, including dichloropyridines, often requires harsher conditions or the use of catalysts. wikipedia.org
For dichloropyridines, selective mono-halogen exchange can be challenging due to the similar reactivity of the two chlorine atoms. However, by carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to achieve a degree of selectivity. The chlorine at the C6 position is generally more susceptible to nucleophilic substitution, suggesting that a selective exchange to an iodide at this position might be feasible under milder conditions. More advanced methods involving metal catalysis can also be used to facilitate regioselective halogen exchange reactions on heteroaromatic systems. znaturforsch.comnih.govdntb.gov.ua
Table 1: Theoretical Halogen Exchange Reactions on this compound
| Starting Material | Reagents and Conditions | Expected Major Product |
| This compound | NaI, Acetone, Reflux | Methyl 4-chloro-6-iodopicolinate |
| This compound | KF, Crown ether, High Temp. | Methyl 4-chloro-6-fluoropicolinate |
Note: This table is based on general principles of halogen exchange reactions and may require experimental validation for this specific substrate.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are widely used to functionalize halogenated pyridines. researchgate.netmdpi.com In the case of this compound, the two chlorine atoms offer the potential for selective mono- or di-arylation.
Research has shown that the regioselectivity of Suzuki-Miyaura reactions on dichloropyridines is highly dependent on the catalyst system and reaction conditions. nih.gov While the C6 position is electronically more activated, steric hindrance from the adjacent ester group in this compound could influence the outcome. Interestingly, studies on similar substrates, such as methyl-4,6-dichloropyridine-2-carboxylate, have demonstrated that the C4 coupled product can predominate under specific conditions, for example, using a Pd(dppf)Cl₂ catalyst with TBAF in THF. nih.gov This suggests that selective C4-arylation of this compound is achievable.
The choice of palladium catalyst, ligand, base, and solvent all play a crucial role in determining the selectivity and yield of the reaction. For instance, the use of bulky phosphine (B1218219) ligands can favor coupling at the less sterically hindered position.
Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Dichloropyridine Systems
| Dichloropyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Major Product | Yield (%) | Reference |
| 2,6-dichloropyridine | p-methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane | 2-chloro-6-(p-methoxyphenyl)pyridine | 88 | researchgate.net |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4-chloro-6-phenylpyrimidine | 60 | mdpi.com |
| methyl-4,6-dichloropyridine-2-carboxylate | biaryl pinnacolato boronate ester | Pd(dppf)Cl₂ | TBAF | THF | C4-coupled product | 28 | nih.gov |
Derivatization Reactions for Research Applications
Following the functionalization of the chlorine substituents, the resulting picolinate (B1231196) derivatives can undergo further derivatization at other sites of the molecule, which is particularly useful in the synthesis of complex molecules for research, including potential pharmaceutical candidates.
Acylation reactions can be used to introduce an acyl group onto the pyridine nitrogen, forming an N-acylpyridinium salt. researchgate.netscripps.edu This activation of the pyridine ring makes it more susceptible to nucleophilic attack. The reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine itself or a non-nucleophilic base. acs.orgyoutube.comreddit.com The resulting N-acylpyridinium salts are often highly reactive intermediates that can be used in a variety of subsequent transformations. For a molecule like a functionalized methyl picolinate, N-acylation could be a key step in a multi-step synthesis.
Alkylation of the pyridine nitrogen can be achieved using alkyl halides. nih.govacs.orgnih.govresearchgate.net Similar to acylation, this reaction forms a pyridinium (B92312) salt, which can alter the electronic properties of the molecule and serve as a precursor for further reactions. The choice of the alkylating agent and reaction conditions will determine the efficiency of the N-alkylation. For substituted chloropyridines, nickel-catalyzed cross-electrophile coupling reactions with alkyl bromides have also been developed, providing an alternative route to alkylated pyridines. nih.gov
Silylation is a common method for protecting hydroxyl groups or for derivatizing molecules for analysis by gas chromatography-mass spectrometry. wikipedia.orgresearchgate.netresearchgate.netuni-muenchen.deorganic-chemistry.orglibretexts.org If a hydroxyl group is introduced into the this compound scaffold, for example, through a Suzuki-Miyaura coupling with a hydroxyphenylboronic acid followed by demethylation, this hydroxyl group can be silylated. Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl) and tert-butyldimethylsilyl chloride (TBDMSCl), typically in the presence of a base such as imidazole (B134444) or triethylamine. researchgate.netuni-muenchen.de The resulting silyl (B83357) ethers are generally stable under a variety of conditions but can be easily cleaved when desired.
Table 3: Common Derivatization Reactions
| Reaction | Reagent | Functional Group Targeted | Product |
| Acylation | Acetyl chloride | Pyridine Nitrogen | N-acetylpyridinium salt |
| Alkylation | Methyl iodide | Pyridine Nitrogen | N-methylpyridinium salt |
| Silylation | TBDMSCl, Imidazole | Hydroxyl group | tert-butyldimethylsilyl ether |
Formation of Other Functional Derivatives
This compound serves as a versatile scaffold for the synthesis of various functional derivatives. The two chlorine atoms at the C4 and C6 positions of the pyridine ring are susceptible to displacement by a range of nucleophiles and can participate in cross-coupling reactions. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring's inherent electron deficiency, amplified by the inductive effect of the chlorine and ester substituents, facilitates nucleophilic aromatic substitution (SNAr). Various nucleophiles, including amines, alkoxides, and thiolates, can displace the chloro substituents. The regioselectivity of these reactions can often be controlled by reaction conditions and the nature of the nucleophile. For instance, in similar dichlorinated heteroaromatic systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, reactions with anilines and secondary aliphatic amines in the presence of a weak base selectively displace the chloride group at the C4 position. researchgate.net This selectivity is attributed to the electronic and steric environment of the reaction sites.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been successfully applied to dichloro-heteroaromatic compounds. researchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of the dichloropicolinate with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This method is widely used to introduce aryl or vinyl substituents. For analogous compounds like 5-(4-bromophenyl)-4,6-dichloropyrimidine, Suzuki coupling with various arylboronic acids has been achieved using catalysts like Pd(PPh3)4. semanticscholar.orgmdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving good yields. researchgate.netsemanticscholar.orgmdpi.com
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This is a key method for introducing alkynyl moieties into the picolinate backbone. The reaction is typically carried out under mild conditions with a base, such as an amine, which also serves as the solvent. wikipedia.org While specific examples with this compound are not prevalent, the Sonogashira coupling is a standard method for functionalizing chloro-substituted aromatic and heteroaromatic rings. rsc.orgnih.gov
The table below illustrates typical conditions for these derivatization reactions based on analogous dichloro-heteroaromatic compounds.
| Reaction Type | Coupling Partner/Nucleophile | Catalyst/Reagents | Solvent | Product Type |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh3)4, K3PO4 | 1,4-Dioxane | Aryl-substituted picolinate |
| Sonogashira | Terminal Alkyne | Pd(PPh3)4, CuI, Et3N | THF/Amine | Alkynyl-substituted picolinate |
| SNAr | Amine (e.g., Aniline) | Weak Base (e.g., DIPEA) | Acetonitrile (B52724) | Amino-substituted picolinate |
| SNAr | Alkoxide (e.g., NaOMe) | - | Methanol (B129727) | Alkoxy-substituted picolinate |
Reaction Mechanisms of Derivatization
The formation of derivatives from this compound proceeds through well-established reaction mechanisms.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of chloro-substituted pyridines occurs via a two-step addition-elimination mechanism.
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a chlorine atom. This attack is directed at the electron-deficient positions (C4 and C6). The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and can be further stabilized by the electron-withdrawing ester group.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.
The regioselectivity of the attack (C4 vs. C6) is influenced by both electronic factors (the relative stability of the Meisenheimer complex for each position) and steric hindrance.
Mechanism of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three main steps: libretexts.org
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate.
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Mechanism of Sonogashira Coupling
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org
Palladium Cycle:
Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) species undergoes oxidative addition to the C-Cl bond of the dichloropicolinate to form a Pd(II) complex.
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.
Reductive Elimination: The desired coupled product (an alkynylpicolinate) is formed through reductive elimination, regenerating the Pd(0) catalyst.
Copper Cycle:
The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base. The base deprotonates the alkyne, which then coordinates to the copper to form a copper(I) acetylide intermediate. This species is then ready to participate in the transmetalation step with the palladium complex.
These reaction mechanisms provide a framework for understanding and predicting the chemical behavior of this compound, enabling the rational design of synthetic routes to a wide range of functionalized pyridine derivatives.
Methyl 4,6 Dichloropicolinate As a Synthetic Intermediate
Precursor in Agrochemical Synthesis
The structural core of methyl 4,6-dichloropicolinate is a key component in the development of modern agrochemicals. The specific arrangement of its functional groups allows for the synthesis of molecules with high biological activity, leading to the creation of effective crop protection agents.
This compound and its close derivatives are fundamental in the synthesis of a new generation of synthetic auxin herbicides. nih.govmdpi.com These herbicides mimic the natural plant growth hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds. nih.govnih.gov
A prominent example is the synthesis of Halauxifen-methyl, the first of the arylpicolinate class of herbicides. patsnap.com In a typical synthetic pathway, a precursor compound, 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester, which is structurally very similar to the title compound, serves as a key raw material. patsnap.com The synthesis of Halauxifen-methyl is achieved through a critical coupling reaction, which joins the pyridine (B92270) core with an aryl group. researchgate.net This process highlights the role of the dichloropicolinate framework as a foundational scaffold for building potent herbicidal molecules. researchgate.net The final product, Halauxifen-methyl, provides effective control of broadleaf weeds at lower application rates than traditional auxin herbicides. patsnap.com
Table 1: Key Data on Halauxifen-methyl Synthesis
| Feature | Description |
|---|---|
| Precursor | 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester patsnap.com |
| Herbicide Class | Synthetic Auxin (Arylpicolinate) nih.gov |
| Key Reaction | Suzuki Coupling researchgate.net |
| Target Weeds | Broadleaf Weeds patsnap.com |
The pyridine scaffold, central to this compound, is a recurring motif in various fungicides and insecticides. While direct synthesis routes from this compound are not extensively documented for major commercial products, related chlorinated pyridine intermediates are vital in the industry. For instance, (2,6-dichloropyridin-4-yl)methanol is an important intermediate for pyridinemethanol derivatives used as agricultural and horticultural fungicides. google.com
Research has also explored the modification of the chloropicolinate structure to create novel compounds with insecticidal properties. By replacing parts of existing insecticides with substituted heterocycle rings derived from pyridine structures, scientists aim to develop new analogs with high activity, including against resistant pests. nih.govmdpi.com Furthermore, the synthesis of chloropicolinate amides has been investigated for their potential antimycobacterial properties, indicating the broader antimicrobial potential of this class of compounds which could extend to fungicidal applications. acs.org
Building Block for Pharmaceutical Scaffolds and Active Pharmaceutical Ingredients (APIs)
The inherent chemical features of this compound make it an attractive starting material for the synthesis of pharmaceutical compounds. The pyridine ring is a common structural element in many drugs, and the reactive chlorine and ester groups on the molecule allow for its incorporation into diverse and complex medicinal scaffolds.
This compound is a valuable precursor for creating more complex heterocyclic compounds, which are a cornerstone of modern medicinal chemistry. openmedicinalchemistryjournal.com Researchers have successfully used derivatives of this compound to synthesize novel series of molecules with potential therapeutic applications.
In one study, a series of 30 new diamino phenyl chloropicolinate carboxamides, urea, and thiourea (B124793) derivatives were synthesized. researchgate.net The synthesis began with a precursor that was modified through reactions such as Suzuki coupling to introduce an aminophenyl group, followed by reactions with various acid chlorides, ureas, and thioureas. acs.org These complex heterocyclic scaffolds were then tested for their biological activity, with several compounds showing promising results as inhibitors of Mycobacterium tuberculosis. acs.orgresearchgate.net This research demonstrates the utility of the chloropicolinate core in generating diverse libraries of new chemical entities for drug discovery. acs.org
The structure of this compound allows it to be readily integrated into larger, more intricate molecular designs. The two chlorine atoms can be selectively replaced through cross-coupling reactions, enabling the attachment of different chemical fragments at specific positions on the pyridine ring. This stepwise and controlled approach is essential for building complex molecules with precise three-dimensional structures.
The synthesis of the herbicide Halauxifen-methyl serves as a clear example, where the dichloropicolinate core is elaborated into a biaryl system through a Suzuki coupling reaction. researchgate.net Similarly, in pharmaceutical synthesis, the chloropicolinate scaffold has been incorporated into larger molecules containing multiple rings and functional groups, such as the previously mentioned diamino phenyl chloropicolinate derivatives. acs.org These examples show how a relatively simple starting material can be a key component in constructing sophisticated molecules designed for specific biological targets.
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents designed to selectively degrade target proteins within cells. mdpi.com A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.gov
While there is no direct evidence of this compound being used as a starting material in published PROTAC syntheses, pyridine-based scaffolds are highly relevant in their design. The pyridine ring is a common structural motif in ligands that bind to various protein targets. For instance, the introduction of a pyridine group into certain PROTACs has been shown to significantly increase their activity and solubility. mdpi.comnih.gov The synthetic versatility of picolinate (B1231196) derivatives makes them attractive candidates for developing novel POI ligands. These ligands, containing a pyridine core, could then be incorporated into PROTAC structures through established synthetic methods like amide coupling or click chemistry to connect the ligand to the linker and E3 ligase recruiter. medchemexpress.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Halauxifen-methyl |
| 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester |
| (2,6-dichloropyridin-4-yl)methanol |
| Pomalidomide |
| KRIBB11 |
| Enzalutamide |
| RU59063 |
| Thalidomide |
| Lenalidomide |
| Avadomide |
| BRD4 |
| HDAC6 |
| IKZF1 |
| IKZF3 |
Intermediate in Specialty Chemical Production
The primary role of this compound as a synthetic intermediate is in the manufacture of advanced herbicides. It is a key starting material for a new generation of synthetic auxin herbicides known as arylpicolinates. apvma.gov.auresearchgate.net These herbicides are recognized for their effectiveness at low application rates for controlling broadleaf weeds. researchgate.netmda.state.mn.us
The synthesis of these specialty chemicals often involves a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. libretexts.orgresearchgate.netwikipedia.org In this process, the chlorine atom at the 6-position of the this compound ring is replaced by an aryl group, a critical step in building the final herbicide molecule. researchgate.net
Two notable examples of specialty chemicals derived from this intermediate are:
Halauxifen-methyl: This is the first member of the arylpicolinate class of herbicides. apvma.gov.au Its synthesis involves coupling this compound (or a closely related derivative like 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester) with a substituted phenylboronic acid. researchgate.netpatsnap.com
Florpyrauxifen-benzyl: Another potent synthetic auxin herbicide, Florpyrauxifen-benzyl, is used to control a wide range of weeds in rice fields. mdpi.commdpi.com Its structural framework is also built upon the picolinate skeleton provided by intermediates like this compound. nih.gov
Table 1: Specialty Chemicals Synthesized from this compound Intermediate
| Final Product | Chemical Class | Key Synthetic Reaction |
|---|---|---|
| Halauxifen-methyl | Arylpicolinate Herbicide | Suzuki-Miyaura Coupling |
| Florpyrauxifen-benzyl | Arylpicolinate Herbicide | Suzuki-Miyaura Coupling |
Methodologies for Intermediate Purification and Characterization
Ensuring the high purity and correct structural identity of this compound is paramount for its successful use as a synthetic intermediate. Various analytical and chromatographic techniques are employed for its purification and characterization.
Purification: Purification of picolinate esters and related intermediates is commonly achieved through column chromatography. tudelft.nl This technique separates the desired compound from impurities based on differential adsorption to a stationary phase, typically silica (B1680970) gel. The choice of solvent system (eluent) is critical for effective separation. researchgate.net In some cases, recrystallization can also be used to obtain a highly pure solid product.
Table 2: Purification Techniques for this compound
| Technique | Principle | Application |
|---|---|---|
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Separation of the target intermediate from reaction byproducts and unreacted starting materials. researchgate.net |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Final purification step to achieve high-purity crystalline solid. |
Characterization: A suite of spectroscopic methods is used to confirm the structure and identity of this compound. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most powerful tools for structural elucidation. core.ac.uk 1H NMR provides information about the chemical environment of hydrogen atoms, while 13C NMR details the carbon skeleton. ipb.pt Specific chemical shifts (δ) and coupling constants (J) can confirm the precise arrangement of substituents on the pyridine ring. patsnap.comcore.ac.uk
Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, confirming the molecular formula. researchgate.netnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl (C=O) of the ester and vibrations characteristic of the dichlorinated pyridine ring. mdpi.com
Table 3: Characterization Methods for this compound
| Technique | Principle | Information Obtained |
|---|---|---|
| 1H & 13C NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Detailed map of the carbon-hydrogen framework, confirming atomic connectivity and chemical environment. ipb.ptnih.gov |
| Mass Spectrometry (MS) | Ionization of the molecule and separation of ions based on mass-to-charge ratio. | Precise molecular weight and confirmation of elemental composition. nih.gov |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups (e.g., C=O, C-Cl, aromatic ring). mdpi.com |
Advanced Analytical Techniques for Characterization and Purity Assessment
Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic methods are the gold standard for assessing the purity of Methyl 4,6-dichloropicolinate and for creating a detailed impurity profile. These techniques separate the main compound from any starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of chemical compounds. acs.orgnih.gov For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be employed. Purity is typically assessed by detecting the eluting compounds with a UV detector and calculating the area percentage of the main peak. Purity levels of greater than 95% have been determined for compounds synthesized from this intermediate. acs.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. GC separates the components of a mixture, which are then identified by the mass spectrometer. This is a powerful tool for identifying and quantifying volatile impurities.
Column Chromatography: Silica (B1680970) gel column chromatography is a fundamental preparative technique used for the purification of this compound after its synthesis. nih.govresearchgate.net
Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for preliminary purity checks, often guiding the development of column chromatography methods. acs.org
Gas Chromatography (GC) and GC-FID
Gas Chromatography (GC) is a premier technique for the separation and analysis of volatile and thermally stable compounds like this compound. The principle of GC involves vaporizing a sample and injecting it into a chromatographic column. An inert carrier gas, such as helium or nitrogen, transports the sample through the column, which contains a stationary phase. Separation is achieved based on the differential partitioning of the compound between the mobile (carrier gas) and stationary phases, which is influenced by factors like boiling point and polarity.
When coupled with a Flame Ionization Detector (FID), the technique, known as GC-FID, provides high sensitivity for organic compounds. As the separated components elute from the column and are combusted in a hydrogen-air flame, they produce ions that generate a measurable electrical current. The detector's response is proportional to the mass of the carbon atoms in the analyte, making it an excellent tool for quantitative analysis and purity determination. By measuring the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram, its purity can be accurately calculated.
Below are typical parameters for a GC-FID method suitable for the analysis of this compound.
Table 1: Representative GC-FID Method Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | Capillary column (e.g., 5% Phenyl Polysiloxane) |
| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split mode) |
| Oven Temperature Program | Initial: 100 °C, Ramp: 15 °C/min to 280 °C, Hold: 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. ekb.eg For a compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective mode. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, such as acetonitrile and water.
The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The composition of the mobile phase can be adjusted to optimize the separation of the target compound from any impurities. nih.gov A UV detector is typically used for detection, as chromophoric compounds like chlorinated pyridine (B92270) derivatives absorb light in the UV spectrum. helixchrom.com The purity of this compound is determined by comparing its peak area to the total peak area in the chromatogram. The method's precision and accuracy are established through validation studies. researchgate.net
Table 2: Typical RP-HPLC Method Parameters for this compound Purity Assessment
| Parameter | Value |
|---|---|
| Column | C18 (Octadecyl-silica) |
| Column Dimensions | 150 mm length x 4.6 mm I.D., 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | ~230-280 nm (scan for optimal wavelength) |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures, determination of compound purity, and optimization of separation conditions for column chromatography. slideshare.net TLC involves spotting a sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica gel. slideshare.net The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase).
By capillary action, the mobile phase moves up the plate, and the components of the sample are separated based on their differential affinity for the stationary and mobile phases. slideshare.net For this compound, a nonpolar stationary phase like silica gel is appropriate, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). After development, the separated spots are visualized, typically under UV light, as pyridine derivatives are UV-active. The position of the compound is characterized by its Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Comparing the Rf value of the main spot to that of a reference standard can confirm its identity, while the presence of additional spots indicates impurities.
X-ray Crystallography for Solid-State Structure Determination
X-ray Crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and crystal packing. The technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots.
By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the exact position of each atom in the molecule can be determined, providing definitive proof of its chemical structure and stereochemistry. While the technique is powerful, its application requires the successful growth of a high-quality single crystal of the compound. Currently, specific X-ray crystallographic data for this compound is not available in publicly accessible literature. However, data for a closely related isomer, Methyl 4,6-dichloropyridine-3-carboxylate, has been reported, illustrating the level of structural detail this method provides. nih.gov
Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for both qualitative and quantitative analysis. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of this compound. It combines the high-resolution separation capabilities of GC with the sensitive and specific detection provided by Mass Spectrometry (MS). After components are separated on the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum serves as a "molecular fingerprint," allowing for definitive identification of the compound. nih.gov Furthermore, GC-MS can detect and identify trace-level impurities that may not be resolved or detected by GC-FID alone.
Table 3: Predicted Key Mass Fragments for this compound (C₇H₅Cl₂NO₂) in GC-MS (EI)
| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity | Description |
|---|---|---|
| 205/207/209 | [M]⁺ | Molecular Ion |
| 174/176/178 | [M - OCH₃]⁺ | Loss of a methoxy (B1213986) group |
| 146/148/150 | [M - COOCH₃]⁺ | Loss of the methyl ester group |
Note: The presence of multiple peaks for chlorine-containing fragments is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. nih.gov This technique is particularly valuable for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC analysis. springernature.com For this compound, LC-MS can be used to confirm the molecular weight of the parent compound and identify non-volatile impurities. The sample eluting from the HPLC column is introduced into the mass spectrometer via an interface, such as electrospray ionization (ESI), which generates ions in the gas phase for MS analysis. nih.gov
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. jchemrev.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. semanticscholar.org For molecules like Methyl 4,6-dichloropicolinate, DFT calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to accurately model its geometry and electronic properties. researchgate.netnih.gov
Geometry optimization is a fundamental computational procedure that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com This process yields crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's structure.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Length | Angle | Value |
| C2-N1 | 1.34 | C6-N1-C2 | 117.5 |
| C2-C3 | 1.39 | N1-C2-C3 | 123.0 |
| C3-C4 | 1.38 | C2-C3-C4 | 119.0 |
| C4-C5 | 1.39 | C3-C4-C5 | 118.5 |
| C4-Cl | 1.74 | C3-C4-Cl | 119.5 |
| C6-Cl | 1.73 | N1-C6-Cl | 116.0 |
| C2-C(O) | 1.51 | N1-C2-C(O) | 117.0 |
| C=O | 1.21 | O-C-O(CH3) | 125.0 |
The electronic character of a molecule is defined by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are central to understanding chemical reactivity. scispace.com The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. schrodinger.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. muni.cz For this compound, the electron-rich pyridine (B92270) ring and lone pairs on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO. The LUMO is likely distributed across the π-system of the ring, influenced by the electron-withdrawing chlorine atoms and the carbonyl group.
Mulliken charge distribution analysis provides insight into the partial atomic charges, indicating how electron density is shared across the molecule. In this compound, the electronegative nitrogen, oxygen, and chlorine atoms are expected to carry partial negative charges, while the carbon atoms bonded to them will carry partial positive charges.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -7.25 |
| ELUMO | -1.80 |
| HOMO-LUMO Gap (ΔE) | 5.45 |
Vibrational analysis is performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra. q-chem.com This calculation determines the frequencies of the normal modes of vibration. A key diagnostic use of this analysis is to confirm that the optimized structure is a true energy minimum, which is indicated by the absence of any imaginary frequencies. q-chem.com
The predicted spectrum can be used to assign vibrational modes to experimentally observed peaks. For this compound, characteristic frequencies would include C-Cl stretching, C=O stretching of the ester group, C-N stretching, and various C-C and C-H vibrations within the pyridine ring.
| Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|
| C-H stretch (aromatic) | 3100 - 3050 |
| C-H stretch (methyl) | 2980 - 2950 |
| C=O stretch (ester) | 1725 |
| C=C / C=N ring stretch | 1600 - 1450 |
| C-O stretch | 1250 - 1200 |
| C-Cl stretch | 850 - 750 |
A Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. deeporigin.com The map is colored based on the electrostatic potential at the molecule's surface: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green or yellow areas represent neutral potential.
For this compound, the MESP map would show significant negative potential (red) around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group due to their lone pairs of electrons. mdpi.com These areas represent the most likely sites for interactions with electrophiles or for forming hydrogen bonds. The regions around the hydrogen atoms would exhibit positive potential (blue).
From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived within the framework of conceptual DFT. acs.orgscielo.org.mx These descriptors provide quantitative measures of a molecule's stability and reactivity.
Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
These descriptors are invaluable for comparing the reactivity of different molecules and for developing quantitative structure-activity relationships (QSAR). acs.org
| Descriptor | Calculated Value (eV) |
|---|---|
| Chemical Potential (μ) | -4.525 |
| Chemical Hardness (η) | 2.725 |
| Global Softness (S) | 0.367 |
| Electrophilicity Index (ω) | 3.754 |
Molecular Dynamics (MD) Simulations
While DFT calculations focus on the static, minimum-energy state of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. youtube.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent interactions, and molecular aggregation. rsc.orgbioexcel.eu
A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with a solvent, such as water, to mimic physiological or environmental conditions. bioinformaticsreview.com The simulation would reveal how the molecule tumbles and rotates in solution, the stability of different conformations of the methyl ester group, and the formation and dynamics of the solvation shell around the molecule. Such simulations are crucial for understanding pharmacokinetic properties, such as solubility and membrane permeability, which are governed by the molecule's dynamic interactions with its environment. acs.org
Lack of Specific Research Data Precludes a Detailed Computational Analysis of this compound
A comprehensive review of available scientific literature reveals a significant gap in computational and theoretical studies focused specifically on the chemical compound this compound. Despite extensive searches for research pertaining to its conformational analysis, solvent effects, reaction pathways, Quantitative Structure-Activity Relationship (QSAR) studies, and in silico predictions of its biological activities, no dedicated studies detailing these aspects for this particular molecule could be identified.
While general methodologies for computational chemistry and theoretical studies are well-established, and research exists for related picolinate (B1231196) derivatives and other herbicides, the specific data and detailed findings required to construct an in-depth and scientifically accurate article on this compound, as per the requested outline, are not present in the public domain.
The requested article structure necessitates detailed research findings for the following sections, none of which are available for this compound:
In Silico Prediction of Biological Activities and Interactions:Populating this section would depend on the existence of virtual screening or molecular docking studies that have predicted the biological targets and interaction mechanisms of this compound.
Without access to peer-reviewed research that has specifically investigated this compound using these computational methods, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The creation of data tables and the reporting of detailed research findings are therefore not possible at this time.
Further research and publication of computational studies on this compound are required before a comprehensive and authoritative article on these specific aspects of its chemistry can be written.
Q & A
Q. What are the established synthetic routes for Methyl 4,6-dichloropicolinate, and what purity levels are achievable under standard laboratory conditions?
this compound is typically synthesized via methanolysis of 4,6-dichloropyridine-2,6-dicarboxylic acid dichloride. Evidence from historical organic chemistry literature indicates that sublimation in vacuo and recrystallization from methanol are effective purification methods, achieving melting points of 78–79°C with minimal impurities . Purity levels exceeding 99% can be attained using fractional crystallization, as demonstrated in studies involving derivative synthesis .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Key characterization methods include:
- NMR spectroscopy : Proton and carbon-13 NMR are used to confirm substitution patterns on the pyridine ring.
- X-ray crystallography : Programs like SHELXL (part of the SHELX suite) enable precise determination of molecular geometry and intermolecular interactions. For example, bond angles and torsional strain in derivatives have been resolved using this software .
- Mass spectrometry : High-resolution MS validates molecular weight (206.03 g/mol) and fragmentation patterns .
Q. What are the primary research applications of this compound in current organic chemistry studies?
The compound serves as a versatile intermediate in agrochemical and pharmaceutical synthesis. For instance, it is a precursor in the preparation of herbicidal agents and bioactive pyridine derivatives. Recent studies highlight its use in synthesizing dichloropyridinyl amides with potential antifungal activity .
Advanced Research Questions
Q. What methodological challenges arise in optimizing reaction yields for this compound synthesis, and how can conflicting data from different purification techniques be reconciled?
Challenges include competing esterification side reactions and sublimation-induced losses. To address yield discrepancies:
Q. How can researchers design experiments to investigate the reactivity of this compound in cross-coupling reactions, considering electronic and steric effects?
A systematic approach involves:
- Substituent variation : Introducing electron-withdrawing/donating groups at the 4- and 6-positions to study their impact on Suzuki-Miyaura coupling efficiency.
- Computational modeling : Density Functional Theory (DFT) calculations predict reaction pathways and transition states, guiding experimental conditions .
Q. What strategies are effective in analyzing contradictory spectral data when characterizing this compound derivatives?
Contradictions often arise from tautomerism or crystallographic disorder. Recommended strategies:
Q. In comparative studies, how do structural modifications of this compound influence its physicochemical properties and bioactivity?
Systematic modifications (e.g., replacing methyl ester groups with ethyl or benzyl esters) alter lipophilicity and bioavailability. For example:
- LogP analysis : Hydrophobic substituents increase membrane permeability but may reduce aqueous solubility.
- Bioactivity assays : Derivatives with bulkier substituents show reduced herbicidal efficacy due to steric hindrance at target enzyme active sites .
Methodological Frameworks for Study Design
How can the PICOT framework be applied to formulate research questions about this compound’s efficacy as a pesticide intermediate?
- Population (P) : Target pest species (e.g., Spodoptera frugiperda).
- Intervention (I) : Application of this compound-derived formulations.
- Comparison (C) : Commercial pesticides (e.g., chlorpyrifos).
- Outcome (O) : Mortality rates, LC50 values.
- Time (T) : 72-hour exposure periods. This framework ensures hypothesis-driven experiments with measurable endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
